molecular formula C21H16N4OS2 B481994 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 354795-51-0

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B481994
CAS No.: 354795-51-0
M. Wt: 404.5g/mol
InChI Key: PSYGYEZTHKEUSP-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzimidazole moiety, a thieno[2,3-d]pyrimidine core, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Thieno[2,3-d]pyrimidine core synthesis: This involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, under basic conditions.

    Coupling reactions: The benzimidazole and thieno[2,3-d]pyrimidine intermediates are then coupled using a thiolating agent to introduce the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of the compound includes a thieno[2,3-d]pyrimidinone core, which is known for its diverse biological activities. The presence of the benzimidazole moiety enhances its pharmacological potential due to the established efficacy of benzimidazole derivatives in various therapeutic areas.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzimidazole and thienopyrimidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific compound may also exhibit synergistic effects when combined with other chemotherapeutic agents.

Antimicrobial Properties

The antimicrobial potential of thienopyrimidine derivatives has been documented, with studies showing effectiveness against a range of bacteria and fungi. The incorporation of the benzimidazole group may enhance this activity, making it a candidate for further investigation in the development of new antimicrobial agents.

Synthetic Routes

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through multi-step reactions involving key intermediates derived from benzimidazole and thienopyrimidine scaffolds. Notable methods include:

  • Nucleophilic substitution reactions to introduce the thioether functionality.
  • Cyclization reactions that form the thieno[2,3-d]pyrimidine core.

Characterization Techniques

Characterization of the synthesized compound typically employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • Infrared (IR) spectroscopy to identify functional groups.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound show promising results against various cancer cell lines, with IC50 values indicating effective dose ranges for cytotoxicity.

In Vivo Studies

Preclinical trials using animal models are essential to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties critical for drug development.

Case Study on Anticancer Activity

A notable study investigated a series of thienopyrimidine derivatives, including those structurally related to this compound), demonstrating their ability to inhibit proliferation in breast cancer cell lines through apoptosis induction mechanisms.

Case Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of thienopyrimidine derivatives against resistant strains of bacteria. Results indicated that modifications at specific positions on the thienopyrimidine scaffold significantly enhanced antibacterial potency.

Mechanism of Action

The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole moiety and may have similar biological activities.

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and may exhibit similar chemical reactivity.

    Phenylthioether compounds: These compounds contain the phenylthioether linkage and may have comparable chemical properties.

Uniqueness

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its multi-functional nature allows for diverse applications in various fields of research.

Biological Activity

The compound 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C15H13N5S
  • Molecular Weight : 295.36 g/mol
  • IUPAC Name : 2-[(1H-benzo[d]imidazol-2-yl)methylthio]-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole and thieno-pyrimidine moieties are known to influence several biochemical pathways:

  • Enzyme Inhibition : Compounds with imidazole structures have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Studies indicate that certain derivatives exhibit significant anti-MAO activity, inhibiting enzyme function by 60% to 63% in vitro .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against gram-positive bacteria, including Staphylococcus aureus. Its derivatives have been evaluated for their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing minimal inhibitory concentrations (MIC) as low as 3.8 µM .
  • Antitumor Effects : Some studies suggest that related compounds can exhibit cytotoxicity against various human tumor cell lines, indicating potential for use in cancer therapy .

Pharmacological Properties

The pharmacokinetics of this compound highlight its favorable solubility and stability profiles:

  • Solubility : High aqueous solubility enhances bioavailability.
  • Stability : The compound has shown good plasma stability, which is crucial for therapeutic applications.

Antimicrobial Activity Study

A recent study investigated the antimicrobial effects of a series of benzimidazole derivatives, including the target compound. The results indicated that certain derivatives exhibited potent activity against M. tuberculosis with MIC values significantly lower than standard treatments .

CompoundMIC (µM)Activity Against
6p6.9M. tuberculosis
6z3.8M. tuberculosis

Antidepressant Potential

Another study focused on the anti-MAO activity of thieno-pyrimidine derivatives related to the target compound. The findings suggested that these compounds could serve as potential antidepressants by modulating serotonin levels through MAO inhibition .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS2/c1-13-11-15-19(28-13)24-21(25(20(15)26)14-7-3-2-4-8-14)27-12-18-22-16-9-5-6-10-17(16)23-18/h2-11H,12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGYEZTHKEUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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